

biological activity of 3-Carbamoylpyrazine-2-carboxylic acid

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Compound of Interest

Compound Name: 3-Carbamoylpyrazine-2-carboxylic acid

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An In-Depth Technical Guide on the Biological Activity of **3-Carbamoylpyrazine-2-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

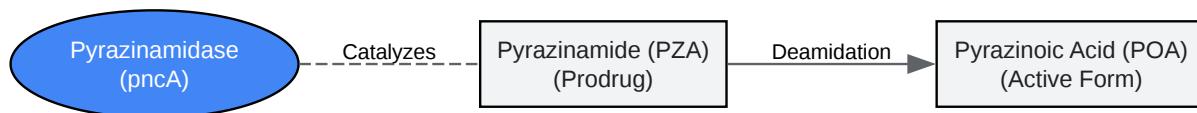
3-Carbamoylpyrazine-2-carboxylic acid, more commonly known as pyrazinoic acid (POA), is the bioactive metabolite of pyrazinamide (PZA), a first-line antitubercular drug critical to the combination therapy of tuberculosis (TB).^{[1][2]} PZA plays a vital role in shortening the duration of TB treatment from 9-12 months to 6 months.^[2] The emergence of drug-resistant strains of *Mycobacterium tuberculosis* (Mtb) underscores the importance of understanding the precise mechanisms of action of existing drugs like PZA and its active form, POA, to develop novel and more effective therapies. This technical guide provides a comprehensive overview of the biological activity of POA, including its mechanisms of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action

The exact mechanism of action of pyrazinoic acid is a subject of ongoing research and debate, with several well-supported theories. A key feature of POA's activity is its dependence on an acidic environment.^{[2][3]}

Conversion of Pyrazinamide to Pyrazinoic Acid

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid, within the mycobacterium. This conversion is catalyzed by the bacterial enzyme pyrazinamidase, which is encoded by the *pncA* gene.^{[2][4]} Mutations in the *pncA* gene are a major cause of PZA resistance.^[5]

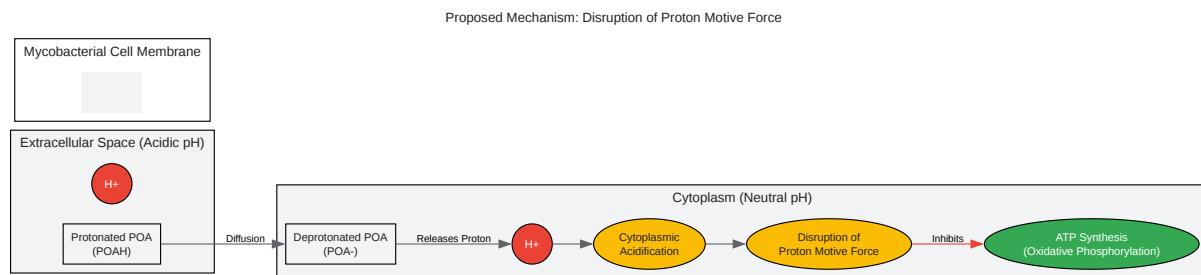


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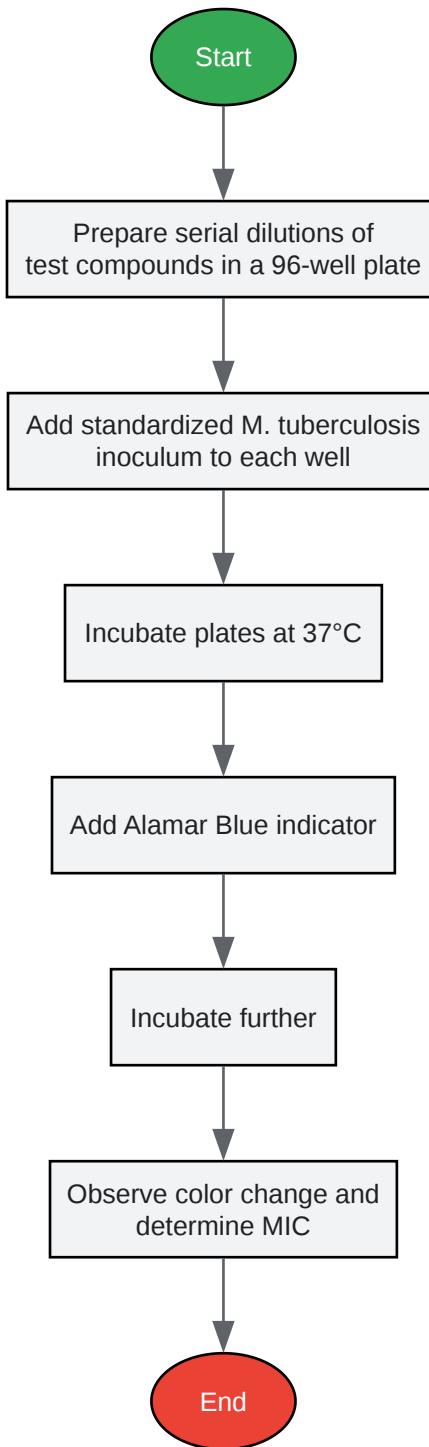
Figure 1: Activation of Pyrazinamide (PZA) to Pyrazinoic Acid (POA).

Disruption of Proton Motive Force

One of the leading theories suggests that POA acts as a protonophore.^{[1][6]} In the acidic extracellular environment of the tuberculous lesion, POA becomes protonated. This neutral, protonated form can then diffuse across the mycobacterial cell membrane into the neutral pH of the cytoplasm. Inside the cell, it releases a proton, leading to cytoplasmic acidification.^[1] This acidification disrupts the proton motive force across the cell membrane, which is essential for ATP synthesis through oxidative phosphorylation.^{[1][2]}



Experimental Workflow: MIC Determination (MABA)

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